Functional Selectivity Profiling: BRL 35135A vs. ICI215001 and ZD2079 in Recombinant β-Adrenoceptor Assays
In a direct comparative panel measuring agonist-stimulated responses as a percentage of the isoproterenol maximum across four receptor readouts, BRL 35135A (10 μM) demonstrated superior and more balanced efficacy than both ICI215001 and ZD2079. At a key β3-associated endpoint (β36–m23), BRL 35135A achieved 81 ± 4% of the isoproterenol maximum, whereas ICI215001 produced only 10 ± 1% and ZD2079 (100 μM) reached 25 ± 2% [1]. This dramatic divergence in functional efficacy means that ICI215001 and ZD2079 are effectively weak or partial agonists in this context, while BRL 35135A retains near-full agonism.
| Evidence Dimension | Agonist functional response (% isoproterenol maximum) at β36–m23 receptor construct |
|---|---|
| Target Compound Data | BRL 35135A (10 μM): 81 ± 4% (n=4) |
| Comparator Or Baseline | ICI215001 (10 μM): 10 ± 1% (n=4); ZD2079 (100 μM): 25 ± 2% (n=4); Isoproterenol (baseline): 100% |
| Quantified Difference | BRL 35135A is ~8-fold more efficacious than ICI215001 and ~3.2-fold more efficacious than ZD2079 at this endpoint |
| Conditions | Recombinant β-adrenoceptor constructs expressed in CHO cells; cAMP accumulation or downstream functional readout |
Why This Matters
Researchers requiring consistent, near-full receptor activation across multiple signaling pathways should select BRL 35135A over ICI215001 or ZD2079, which behave as partial agonists with limited maximal efficacy.
- [1] Baker JG. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. Br J Pharmacol. 2010;160(5):1048-1061. doi: 10.1111/j.1476-5381.2010.00754.x. (Table 3). View Source
